molecular formula C9H12Br2ClN B15238476 (S)-1-(2,5-Dibromophenyl)propan-1-amine hcl

(S)-1-(2,5-Dibromophenyl)propan-1-amine hcl

Cat. No.: B15238476
M. Wt: 329.46 g/mol
InChI Key: OKWLWEDUWMMGAS-FVGYRXGTSA-N
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Description

(S)-1-(2,5-Dibromophenyl)propan-1-amine hydrochloride is a chiral amine compound that features a dibromophenyl group attached to a propan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2,5-Dibromophenyl)propan-1-amine hydrochloride typically involves the following steps:

    Bromination: The starting material, phenylpropan-1-amine, undergoes bromination to introduce bromine atoms at the 2 and 5 positions of the phenyl ring.

    Chiral Resolution: The resulting dibromophenylpropan-1-amine is subjected to chiral resolution to obtain the (S)-enantiomer.

    Hydrochloride Formation: The (S)-1-(2,5-Dibromophenyl)propan-1-amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of (S)-1-(2,5-Dibromophenyl)propan-1-amine hydrochloride may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Large-scale production may also employ continuous flow reactors and automated systems for efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2,5-Dibromophenyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The dibromophenyl group can be reduced to form mono-brominated or non-brominated derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of mono-brominated or non-brominated derivatives.

    Substitution: Formation of hydroxyl, amino, or alkyl-substituted derivatives.

Scientific Research Applications

(S)-1-(2,5-Dibromophenyl)propan-1-amine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(2,5-Dibromophenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The dibromophenyl group may enhance binding affinity and specificity, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(2,5-Dibromophenyl)propan-1-amine hydrochloride: The enantiomer of the compound with potentially different biological activity.

    1-(2,5-Dibromophenyl)ethan-1-amine hydrochloride: A structurally similar compound with a shorter carbon chain.

    1-(2,5-Dibromophenyl)butan-1-amine hydrochloride: A structurally similar compound with a longer carbon chain.

Uniqueness

(S)-1-(2,5-Dibromophenyl)propan-1-amine hydrochloride is unique due to its specific chiral configuration and the presence of two bromine atoms on the phenyl ring. This configuration can result in distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C9H12Br2ClN

Molecular Weight

329.46 g/mol

IUPAC Name

(1S)-1-(2,5-dibromophenyl)propan-1-amine;hydrochloride

InChI

InChI=1S/C9H11Br2N.ClH/c1-2-9(12)7-5-6(10)3-4-8(7)11;/h3-5,9H,2,12H2,1H3;1H/t9-;/m0./s1

InChI Key

OKWLWEDUWMMGAS-FVGYRXGTSA-N

Isomeric SMILES

CC[C@@H](C1=C(C=CC(=C1)Br)Br)N.Cl

Canonical SMILES

CCC(C1=C(C=CC(=C1)Br)Br)N.Cl

Origin of Product

United States

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